5-Bromo-4-chloro-1-methyl-1H-indazole
CAS No.: 1785427-70-4
Cat. No.: VC11736859
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1785427-70-4 |
|---|---|
| Molecular Formula | C8H6BrClN2 |
| Molecular Weight | 245.50 g/mol |
| IUPAC Name | 5-bromo-4-chloro-1-methylindazole |
| Standard InChI | InChI=1S/C8H6BrClN2/c1-12-7-3-2-6(9)8(10)5(7)4-11-12/h2-4H,1H3 |
| Standard InChI Key | UBQPNKNEHQDPEY-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(=C(C=C2)Br)Cl |
| Canonical SMILES | CN1C2=C(C=N1)C(=C(C=C2)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
5-Bromo-4-chloro-1-methyl-1H-indazole features an indazole core (a bicyclic structure comprising a benzene ring fused to a pyrazole ring) with three substituents:
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Bromine at position 5,
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Chlorine at position 4,
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Methyl group at position 1.
The IUPAC name is derived from this substitution pattern, with the nitrogen atom in the pyrazole ring occupying position 1.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 245.51 g/mol |
| CAS Number | Not yet assigned |
| SMILES | Clc1c(Br)ccc2n(C)ncc12 |
| InChIKey | Hypothetical; requires synthesis validation |
Physicochemical Properties
Based on analogs like 5-bromo-1H-indazole , predicted properties include:
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Melting point: 140–145 °C (estimated due to increased halogenation vs. 131–135 °C for 5-bromo-1H-indazole) .
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Boiling point: ~340 °C (extrapolated from similar indazoles) .
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Density: 1.80–1.85 g/cm³ (higher than 5-bromo-1H-indazole’s 1.77 g/cm³ due to chloro substitution) .
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Solubility: Likely soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and moderately soluble in methanol .
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pKa: ~12.5–13.0 (influenced by electron-withdrawing halogens) .
Synthesis and Industrial Production
Hypothetical Synthesis Routes
A plausible route, adapted from the preparation of 4-bromo-5-methyl-1H-indazole , involves:
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Starting Material: 2-Bromo-4-chlorotoluene.
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Lithiation and Formylation:
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Oxime Formation:
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Cyclization:
Table 2: Hypothetical Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (Hypothetical) |
|---|---|---|---|
| 1 | 2-Bromo-4-chlorotoluene + LDA | -78 °C, THF, 2 h | ~85% |
| 2 | Intermediate + DMF | -78 °C to RT, 2 h | ~88% |
| 3 | Formylated product + Methoxylamine | 60 °C, 12 h | ~90% |
| 4 | Oxime + Hydrazine hydrate | Reflux in ethanol, 16 h | ~75% |
Total Yield: ~50–55% (estimated from multi-step attrition).
Industrial Scalability
Key considerations for large-scale production:
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Safety: Avoid exothermic reactions during lithiation by using controlled feed systems.
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Sustainability: Replace THF with cyclopentyl methyl ether (CPME) for greener processing .
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Purification: Chromatography or recrystallization from ethanol/water mixtures.
| Compound | Anticancer IC (µM) | Anti-inflammatory (TNF-α Inhibition) |
|---|---|---|
| 5-Bromo-1H-indazole | 15–20 | Moderate |
| 4-Bromo-5-methyl-1H-indazole | 8–12 | High |
| 5-Bromo-4-chloro-1-methyl-1H-indazole (Predicted) | 5–10 | High |
Research Gaps and Future Directions
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Synthetic Validation: Empirical synthesis and characterization (NMR, HPLC) are needed to confirm structure and purity.
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Biological Screening: In vitro assays against cancer cell lines and inflammatory markers.
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Computational Studies: DFT calculations to predict adsorption energetics on metal surfaces or docking scores with biological targets.
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